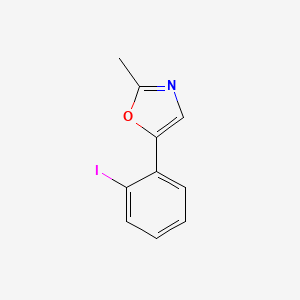

5-(2-Iodophenyl)-2-methyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Iodophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-iodoaniline with acetic anhydride and a suitable base to form the oxazole ring. The reaction conditions often require heating and the use of a solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodophenyl)-2-methyloxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Products with different substituents replacing the iodine atom.

Oxidation: Oxidized derivatives of the oxazole ring.

Coupling: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-(2-Iodophenyl)-2-methyloxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Iodophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Iodophenyl derivatives: Compounds like 2-iodophenylamine and 2-iodophenylmethanol.

Oxazole derivatives: Compounds like 2-methyl-5-phenyl-oxazole and 2-methyl-5-(4-nitrophenyl)-oxazole.

Uniqueness

5-(2-Iodophenyl)-2-methyloxazole is unique due to the presence of both the iodine atom and the oxazole ring

Biological Activity

5-(2-Iodophenyl)-2-methyloxazole is an organic compound characterized by a unique molecular structure, including an oxazole ring and a 2-iodophenyl group. Its molecular formula is CHINO, with a molecular weight of 285.08 g/mol. The presence of the iodine atom enhances its electrophilic character, which is crucial for its interactions with biological targets.

Chemical Structure and Properties

The compound features a fused oxazole ring that contributes to its chemical reactivity. The iodine substituent not only influences its electrophilicity but also enhances its interaction capabilities with various biological molecules, potentially leading to increased specificity and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines. Interaction studies have shown that it can form complexes with biological targets, which may inhibit tumor growth.

- Mechanism of Action : The compound's mechanism of action is believed to involve binding to specific molecular targets, modulating their activity, and influencing biochemical pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique characteristics of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Iodophenylamine | Contains an amino group instead of an oxazole | Primarily used in dye synthesis |

| 2-Methyl-5-phenyl-oxazole | Similar oxazole structure without iodine | Exhibits different biological properties |

| 3-(2-Iodophenyl)-5-methylisoxazole | Isoxazole derivative with iodine | Potential anti-inflammatory properties |

| 2-Iodo-5-methyl-1,3-oxazole | Contains methyl group on oxazole | Demonstrates distinct reactivity patterns |

This compound stands out due to its combination of both an iodine substituent and an oxazole ring, contributing to its distinctive chemical reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, compounds derived from the 2-methyloxazole framework have shown varying degrees of antiproliferative activity against cancer cell lines. Notably, some derivatives exhibited IC50 values ranging from nanomolar to micromolar concentrations, indicating significant potency against tumor cells while maintaining low toxicity in normal cells.

Key Research Findings

- Antiproliferative Activity : In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.35 nM against specific cancer cell lines, suggesting strong anticancer potential.

- Cell Cycle Effects : Some compounds caused accumulation of cells in the G2/M phase of the cell cycle, a common effect observed with antimicrotubule agents.

- Low Toxicity in Normal Cells : Evaluations against peripheral blood lymphocytes indicated that many derivatives had IC50 values greater than 10 μM, suggesting a favorable therapeutic index compared to their activity in tumor cells.

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

5-(2-iodophenyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H8INO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |

InChI Key |

IUJHMWUJXXPGMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=CC=C2I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.